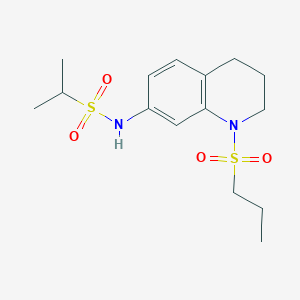

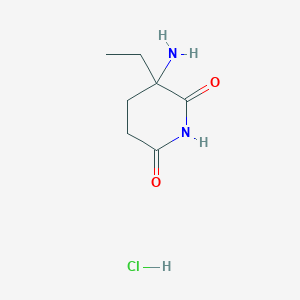

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sulfonamides are well-known motifs in medicinal chemistry, forming a large family of antibacterial agents as well as being found in numerous other drugs . They have been used extensively in medicinal chemistry since the introduction of the so-called ‘sulfa-drugs’ such as sulfanilamide and Prontosil in the 1930s .

Synthesis Analysis

The sulfonamide group began to be exploited for synthetic purposes in the 1960s and 1970s . One of the first applications of the sulfonamide in synthesis was documented in 1971 by Kenner et al., who described the use of a sulfonamide as a ‘safety catch’ linker for solid phase peptide synthesis .Molecular Structure Analysis

The sulfonamide motif, particularly aryl and heteroaryl sulfonamides, is known for being resistant to hydrolysis while being transition-state mimetics of the peptide bond .Chemical Reactions Analysis

Sulfonamides have a fascinating reactivity profile. They can act as an activating group, protecting group, leaving group, and as a molecular scaffold .Physical And Chemical Properties Analysis

Sulfonamides have several properties that make them useful in medicinal chemistry. These include electron withdrawing capacity, resistance to nucleophilic α-substitution, and C–H and N–H acidity .Wissenschaftliche Forschungsanwendungen

Sulfonamide Inhibitors and Therapeutic Applications

Sulfonamide compounds, including N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide, are recognized for their broad spectrum of pharmacological activities. These compounds have been integral in the development of synthetic bacteriostatic antibiotics for treating bacterial infections. Beyond their antibacterial properties, sulfonamides have found applications as diuretics, carbonic anhydrase inhibitors, antiepileptics, and in the treatment of diseases such as Alzheimer’s and various cancers. This class of compounds has shown versatility in drug development, offering therapeutic options for glaucoma, inflammation, and dandruff among others, highlighting their significance in modern medicine and ongoing research into novel drug candidates for a range of conditions (Gulcin & Taslimi, 2018).

Environmental and Biodegradation Perspectives

Sulfonamides, due to their widespread use, have raised environmental concerns, particularly regarding their persistence and the development of antibiotic resistance. Research into microbial degradation of sulfonamides and other polyfluoroalkyl chemicals has been crucial in understanding the fate of these compounds in the environment. Studies focusing on the biodegradability of sulfonamides have aimed to bridge knowledge gaps in environmental persistence, offering insights into potential mitigation strategies for controlling pollution and antibiotic resistance spread (Liu & Avendaño, 2013).

Analytical and Chemical Properties

The analytical characterization and chemical modification of sulfonamides have also been subjects of research, contributing to the development of methodologies for detecting and enhancing the properties of these compounds. Studies have explored various analytical techniques to understand the behavior of sulfonamides under different conditions, providing valuable information for environmental monitoring and improving drug formulations. This research underpins the ongoing efforts to optimize sulfonamide-based drugs and to address environmental concerns associated with their use (Flanagan et al., 2001).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The sulfonamide group continues to be a valuable tool in medicinal chemistry, and its various applications and advantages in organic synthesis are still being explored . The literature over the last fifty years reveals a fascinating reactivity profile for this group, suggesting that it has possibly been underexploited by the synthetic chemist .

Eigenschaften

IUPAC Name |

N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propane-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4S2/c1-4-10-22(18,19)17-9-5-6-13-7-8-14(11-15(13)17)16-23(20,21)12(2)3/h7-8,11-12,16H,4-6,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIAYTSHAGVRTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2969822.png)

![Benzo[d][1,3]dioxol-5-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2969826.png)

![6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine;hydrochloride](/img/structure/B2969829.png)

![[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2969835.png)

![ethyl 3-cyano-2-[(4-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2969838.png)

![2-Chloro-1-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B2969839.png)

![2-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylacetonitrile](/img/structure/B2969840.png)

![2-(4-methoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2969841.png)

![10,11-dimethoxy-6-(4-methylphenyl)-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B2969842.png)